molecular formula C2H3BrO B1625748 Acetyl-1-13C bromide CAS No. 79385-25-4

Acetyl-1-13C bromide

Cat. No.: B1625748
CAS No.: 79385-25-4
M. Wt: 123.94 g/mol
InChI Key: FXXACINHVKSMDR-VQEHIDDOSA-N
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Description

Acetyl-1-13C bromide: is an isotopically labeled compound where the carbon-13 isotope is incorporated into the acetyl group. This compound is a variant of acetyl bromide, which is an acyl bromide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl-1-13C bromide can be synthesized by reacting 1-13C labeled acetate with phosphorus tribromide. The reaction proceeds via the formation of a mixed anhydride, which then reacts with acetic anhydride to form the acetyl bromide. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetyl-1-13C bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Acetic acid and hydrogen bromide.

    Substitution Reactions: Acetate esters and acetamides.

    Acylation Reactions: Acylated aromatic compounds

Mechanism of Action

The mechanism of action of acetyl-1-13C bromide involves its role as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The carbon-13 isotope allows for detailed tracking of these reactions using NMR spectroscopy, providing insights into the reaction pathways and intermediates .

Properties

IUPAC Name

acetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXACINHVKSMDR-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481740
Record name Acetyl-1-13C bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79385-25-4
Record name Acetyl-1-13C bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79385-25-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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